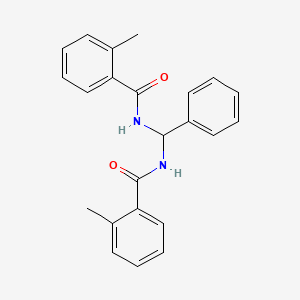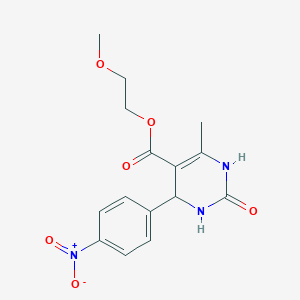
N-(2-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide often involves nucleophilic substitution reactions, reductive amination, and condensation reactions. For instance, nucleophilic displacement of bromide with [18F]fluoride demonstrated feasibility in the synthesis of radiolabeled compounds for PET imaging studies, highlighting the synthetic versatility of fluorophenyl-piperidinecarboxamide derivatives (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds related to N-(2-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide involves techniques like X-ray diffraction (XRD), which provides insights into crystalline structure, molecular conformation, and intermolecular interactions. For example, XRD studies of similar compounds have elucidated their crystallization in specific space groups, revealing intricate details about molecular orientation and interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-(2-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide derivatives often involves interactions with biological receptors, showcasing their potential in pharmacology. For example, fluorinated analogues of piperidinecarboxamide derivatives have shown potent activities at specific receptors, making them promising candidates for medical imaging and therapeutic applications (Westaway et al., 2009).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-6-2-3-7-16(14)20(25)23-12-10-15(11-13-23)19(24)22-18-9-5-4-8-17(18)21/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHMSMCLCDJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)



![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)

![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)

![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)

![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)